Structural Inclusion in Patented LX-2 Receptor Agonist Genus Versus Non-Cyclopropyl Pyrazole Carboxylic Acid Analogs
The compound 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid represents a specific substitution pattern within a claimed genus of aminopyrazole carboxylic acid derivatives disclosed as agonists of the liver X receptor (LX-2) [1]. The patent claims that compounds of Formula (I) encompassing this substitution pattern exhibit useful pharmacological properties, including modulation of LX-2 activity relevant to metabolic disorders [1]. This establishes a class-level inference: the presence of the cyclopropyl group and N-methyl substitution distinguishes this compound from non-cyclopropyl or non-methylated pyrazole carboxylic acid analogs, which fall outside the scope of the claimed genus for LX-2 agonism. The specific structural features are claimed to confer functional activity not present in structurally divergent pyrazole carboxylic acids.
| Evidence Dimension | Structural inclusion in patented LX-2 receptor agonist genus |
|---|---|
| Target Compound Data | 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (within claimed Formula (I) genus) |
| Comparator Or Baseline | Non-cyclopropyl pyrazole carboxylic acid analogs (outside claimed genus) |
| Quantified Difference | Not quantifiable; binary inclusion vs. exclusion from patent claims |
| Conditions | Patent WO2021226033A1; LX-2 receptor agonist activity assay (unspecified) |
Why This Matters
This structural inclusion provides a patent-based justification for selecting this specific compound over non-cyclopropyl pyrazole carboxylic acids in LX-2-related research programs.
- [1] WO2021226033A1: Aminopyrazole carboxylic acid derivatives and methods of treatment of metabolic-related disorders thereof. View Source
